6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its pyridine ring structure, which is substituted with a methyl group, a trifluoromethyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents, while the pyrrolidinyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(1-pyrrolidinyl)pyridine
4-(trifluoromethyl)pyridine
6-methylpyridine
Uniqueness: 6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-4-2-3-5-18/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQXRYLPLVKKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCCC2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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